![molecular formula C21H19N3O4 B2819797 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034350-41-7](/img/structure/B2819797.png)
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Overview
Description
1,2,4-Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Dihydrobenzo[b][1,4]dioxins, on the other hand, are cyclic compounds containing a two oxygen atoms and a benzene ring .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids . The synthesis of dihydrobenzo[b][1,4]dioxins can be achieved through various methods, including the condensation of catechols with halogenated compounds .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the oxadiazole or dioxin rings .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting points and solubilities, can be influenced by factors such as the specific substituents present on the oxadiazole or dioxin rings .Scientific Research Applications
Energetic Materials
The compound contains a 1,2,4-oxadiazole core, which has been used in the synthesis of energetic materials . These materials are characterized by their high thermal stability and density, making them suitable for use in various applications, such as propellants and explosives .
Synthesis of Heterocyclic Systems
The compound can be used in the synthesis of new types of heterocyclic systems incorporating mono- and bis(1,2,4-oxadiazol-3-yl)furoxan cores . These systems can be synthesized under very mild conditions, making this approach a powerful tool for assembling heterocyclic scaffolds of general chemistry and biomedical interest .
Antimicrobial Activity
Compounds with a 1,3,4-oxadiazol-2-yl structure have shown antimicrobial activity . Therefore, the compound could potentially be used in the development of new antimicrobial agents .
Anticancer Evaluation
The compound could potentially be used in the development of new anticancer agents . Compounds with similar structures have been evaluated for their anticancer activity .
Biological Evaluation
The compound could be used in the biological evaluation of new potential anticancer agents . Compounds with similar structures have been synthesized and characterized for this purpose .
Synthesis of Fatty Acid Derivatives
The compound could potentially be used in the synthesis of saturated and unsaturated fatty acid derivatives . These derivatives could then be evaluated for their potential as new anticancer agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-21(19-12-26-17-8-4-5-9-18(17)28-19)24-10-15(14-6-2-1-3-7-14)16(11-24)20-22-13-27-23-20/h1-9,13,15-16,19H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNZNBWWGMNJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NOC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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